molecular formula C12H18N2O4S B497085 N-(4-ethoxyphenyl)morpholine-4-sulfonamide CAS No. 838871-06-0

N-(4-ethoxyphenyl)morpholine-4-sulfonamide

Cat. No. B497085
CAS RN: 838871-06-0
M. Wt: 286.35g/mol
InChI Key: NHDLHIPLOGGCGP-UHFFFAOYSA-N
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Description

“N-(4-ethoxyphenyl)morpholine-4-sulfonamide” is a compound that contains a sulfonamide functional group . Sulfonamides are the basic motifs for a whole generation of drugs from a large group of antibiotics . They have a wide spectrum of biological activity and are used in medicinal and synthetic chemistry .


Chemical Reactions Analysis

Sulfonamides are often synthesized by the reaction of the N-nucleophilic center in the substrate molecule with the corresponding sulfonyl chloride . Another approach involves the use of sulfonamides as the reagents for building a nitrogen-containing framework .

Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

Sulfonamides, including compounds structurally related to N-(4-ethoxyphenyl)morpholine-4-sulfonamide, have been evaluated using various analytical methods to determine their antioxidant activity. Techniques such as Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are critical for assessing the antioxidant capacity of complex samples, which is vital in food engineering, medicine, and pharmacy. These methods rely on spectrophotometry to monitor chemical reactions indicative of antioxidant properties (I. Munteanu & C. Apetrei, 2021).

Medicinal Chemistry of Sulfonamide Inhibitors

Sulfonamides, including N-(4-ethoxyphenyl)morpholine-4-sulfonamide analogs, have been explored for their therapeutic potential in various domains. They serve as inhibitors for enzymes like carbonic anhydrase, which is significant in treating conditions like glaucoma, and as antiviral agents against HIV. Their application extends to cancer therapy and managing Alzheimer's disease, demonstrating the versatility of sulfonamide compounds in medicinal chemistry (I. Gulcin & P. Taslimi, 2018).

Environmental Impact and Biodegradation

The environmental fate of sulfonamides, similar to N-(4-ethoxyphenyl)morpholine-4-sulfonamide, is a significant area of study. Research focuses on their biodegradation and the ecotoxicological impact of their presence in ecosystems. Sulfonamides have been found to induce changes in microbial populations, potentially affecting human health through environmental exposure. Understanding their biodegradation pathways is crucial for mitigating risks associated with their environmental presence (W. Baran et al., 2011).

Electrochemical Determination for Pharmaceutical Analysis

The development of electrochemical methods for the determination of sulfonamides in various matrices is an essential application in pharmaceutical analysis. These methods offer advantages in terms of sensitivity, cost-effectiveness, and speed, making them suitable for detecting sulfonamide residues in food and environmental samples. Such analytical techniques are integral to ensuring the safety and compliance of pharmaceutical products (L. Fu et al., 2020).

Bioremediation of Sulfonamide Contamination

The bioremediation of environments contaminated with sulfonamides is an emerging field of research. Strategies include exploiting microbial degradation capabilities to break down sulfonamide antibiotics, thereby restoring environmental quality. Advances in genomics and metagenomics offer new insights into microbial populations capable of sulfonamide degradation, highlighting the potential for biological approaches to address environmental contamination (Yu Deng et al., 2018).

Mechanism of Action

Biochemical Pathways

Some morpholine-sulphonamide linked compounds have been reported to inhibit dhfr/dna gyrase . This suggests that N-(4-ethoxyphenyl)morpholine-4-sulfonamide may also interact with these or similar pathways.

Pharmacokinetics

Its lipophilicity (Log Po/w) is 0.87, indicating moderate lipophilicity . These properties may impact the bioavailability of the compound.

Future Directions

Research in the field of new sulfonamide synthesis has received a “second wind” due to the increase in the synthetic capabilities of organic chemistry and the study of their medical and biological properties . The development of new broad-spectrum antiviral drugs is an extremely important task for synthetic organic and medicinal chemistry .

properties

IUPAC Name

N-(4-ethoxyphenyl)morpholine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-2-18-12-5-3-11(4-6-12)13-19(15,16)14-7-9-17-10-8-14/h3-6,13H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDLHIPLOGGCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)morpholine-4-sulfonamide

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